molecular formula C6H7NO3 B1600932 N-acetylsuccinimide CAS No. 3027-06-3

N-acetylsuccinimide

Cat. No.: B1600932
CAS No.: 3027-06-3
M. Wt: 141.12 g/mol
InChI Key: RHLBOBPOIZROJX-UHFFFAOYSA-N
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Description

N-acetylsuccinimide is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protein Acylation

N-acetylsuccinimide serves as a selective acylating agent for proteins, particularly useful for the acylation of lysine side chains without significantly modifying other amino acids like tyrosine, serine, threonine, or histidine. This specificity is beneficial for studying protein structure and function, as it allows for the selective alteration of protein charge and hydrophobicity through acyl group addition. This process is applicable across a range of N-acylsuccinimides, offering a versatile toolkit for protein chemistry (Boyd, Leach, & Milligan, 2009).

Material Science

In material science, this compound derivatives, such as acetylated sugarcane bagasse, have been developed for environmental applications. These derivatives exhibit enhanced hydrophobic properties, making them effective for oil spill cleanup due to their increased oil sorption capacity. This approach not only utilizes agricultural waste but also offers an eco-friendly alternative to synthetic oil sorbents (Sun, Sun, & Sun, 2004).

Therapeutic Potential

The broader family of N-acetylated compounds, particularly N-acetylcysteine, has been extensively studied for its therapeutic potential. N-acetylcysteine, for example, is noted for its antioxidant properties and has been investigated for its role in mitigating oxidative stress-related conditions, including neurodegenerative diseases. Its mechanisms of action include modulating glutamatergic transmission, enhancing glutathione production, and exhibiting anti-inflammatory effects, which are considered beneficial across a range of psychiatric and neurological disorders (Tardiolo, Bramanti, & Mazzon, 2018).

Mechanism of Action

Target of Action

N-acetylsuccinimide is a chemical modifier that primarily targets amino acid residues in proteins, specifically arginine and lysine . These residues play crucial roles in protein structure and function, including enzyme activity and protein-protein interactions.

Mode of Action

This compound interacts with its targets by modifying the side chains of arginine and lysine residues . This modification can alter the protein’s overall structure and function. For instance, it has been shown to inhibit the ferredoxin-linked activity of the enzyme nitrite reductase .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the enzyme nitrite reductase . This enzyme is part of the nitrite assimilation pathway in photosynthetic organisms, which includes the reduction of nitrate to nitrite, the reduction of nitrite to ammonia, and the reductive transfer of an amido-group from one molecule of glutamine to one molecule of 2-oxoglutarate to form 2 molecules of glutamate .

Pharmacokinetics

It is known that the compound can cross biological membranes , which suggests that it may have good bioavailability

Result of Action

The modification of arginine and lysine residues by this compound can result in significant changes in protein function. For example, it has been shown to inhibit the activity of the enzyme nitrite reductase when interacting with ferredoxin . This could potentially impact the nitrite assimilation pathway and the overall nitrogen metabolism in photosynthetic organisms.

Biochemical Analysis

Biochemical Properties

N-acetylsuccinimide plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with enzymes such as nitrite reductase, where it has been shown to affect the enzyme’s activity . The interaction between this compound and nitrite reductase involves the binding of this compound to specific sites on the enzyme, leading to changes in the enzyme’s conformation and activity. Additionally, this compound can interact with other proteins and biomolecules, influencing their function and stability.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For example, the binding of this compound to nitrite reductase results in the inhibition of the enzyme’s activity . This inhibition is due to the conformational changes induced by the binding of this compound, which affects the enzyme’s active site and its ability to catalyze reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect the activity of enzymes involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, this compound can inhibit the activity of nitrite reductase, thereby affecting the reduction of nitrite to ammonia . This interaction can have downstream effects on other metabolic pathways and the overall metabolic state of the cell.

Properties

IUPAC Name

1-acetylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4(8)7-5(9)2-3-6(7)10/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLBOBPOIZROJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466429
Record name N-acetylsuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3027-06-3
Record name N-acetylsuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.